molecular formula C22H16N4O2 B13747784 N,N'-(Naphthalene-1,5-diyl)diisonicotinamide

N,N'-(Naphthalene-1,5-diyl)diisonicotinamide

Cat. No.: B13747784
M. Wt: 368.4 g/mol
InChI Key: WUFGBLUXQCTJRE-UHFFFAOYSA-N
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Description

N,N'-(Naphthalene-1,5-diyl)diisonicotinamide is a bis-amide ligand featuring a naphthalene-1,5-diyl core linked to two isonicotinamide moieties. Its structure enables versatile coordination chemistry and hydrogen-bonding interactions, making it valuable in constructing metal-organic frameworks (MOFs) and supramolecular assemblies. The naphthalene backbone provides rigidity and π-π stacking capabilities, while the isonicotinamide groups act as nitrogen donors for metal coordination .

Properties

Molecular Formula

C22H16N4O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[5-(pyridine-4-carbonylamino)naphthalen-1-yl]pyridine-4-carboxamide

InChI

InChI=1S/C22H16N4O2/c27-21(15-7-11-23-12-8-15)25-19-5-1-3-17-18(19)4-2-6-20(17)26-22(28)16-9-13-24-14-10-16/h1-14H,(H,25,27)(H,26,28)

InChI Key

WUFGBLUXQCTJRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)C3=CC=NC=C3)C(=C1)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Naphthalene-1,5-diyl)diisonicotinamide typically involves the reaction of naphthalene-1,5-diamine with isonicotinoyl chloride under appropriate conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N’-(Naphthalene-1,5-diyl)diisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N’-(Naphthalene-1,5-diyl)diisonicotinamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of protein-ligand interactions, helping to elucidate the binding mechanisms of various proteins .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for the development of new drugs. Its structure can be modified to create derivatives with enhanced biological activity, potentially leading to the discovery of new therapeutic agents .

Industry: In industrial applications, N,N’-(Naphthalene-1,5-diyl)diisonicotinamide can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of N,N’-(Naphthalene-1,5-diyl)diisonicotinamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Core Structure Variations

The aromatic core and substituents critically influence the compound’s properties. Key analogues include:

Compound Core Structure Substituents Key Interactions Applications
N,N'-(Naphthalene-1,5-diyl)diisonicotinamide Naphthalene-1,5-diyl Isonicotinamide N–H⋯O, π-π stacking MOFs, catalysis
N,N'-(1,4-Phenylene)diisonicotinamide (CAS 55119-42-1) Phenylene Isonicotinamide N–H⋯O, weaker π-π 2D/3D MOFs
N,N′-(Biphenyl-4,4′-diyl)diisonicotinamide Biphenyl-4,4′-diyl Isonicotinamide O–H⋯N (with solvent), π-π Layered MOFs, crystal engineering
N,N'-(Naphthalene-1,5-diyl)diformamide (NDF) Naphthalene-1,5-diyl Formamide N–H⋯O, no metal coordination Intermediate in synthesis

Key Observations :

  • Naphthalene vs.
  • Isonicotinamide vs. Formamide Substituents: Isonicotinamide groups enable metal coordination (e.g., with Cu(II) or Hg(I)), whereas formamide derivatives lack this capability, limiting their use to non-coordination applications .

Physical and Chemical Properties

  • Solubility : Naphthalene-based derivatives exhibit lower solubility in polar solvents compared to phenylene analogues due to increased hydrophobicity .
  • Thermal Stability : MOFs derived from naphthalene linkers show higher thermal stability (e.g., decomposition temperatures >300°C) owing to robust π-π interactions .
  • Crystallinity : Biphenyl derivatives form layered structures via O–H⋯N hydrogen bonds with solvent molecules, whereas naphthalene-based compounds favor 3D networks .

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